Cas no 88132-89-2 (D-Serine, O-(1,1-dimethylethyl)-, methyl ester)

D-Serine, O-(1,1-dimethylethyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- D-Serine, O-(1,1-dimethylethyl)-, methyl ester
- MMJPLCPGTJXFNH-ZCFIWIBFSA-N
- methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate
- METHYL (2R)-2-AMINO-3-(TERT-BUTOXY)PROPANOATE
- InChI=1/C8H17NO3/c1-8(2,3)12-5-6(9)7(10)11-4/h6H,5,9H2,1-4H3/t6-/m1/s1
- METHYLO-(TERT-BUTYL)-D-SERINATE
- (R)-methyl 2-amino-3-t-butoxypropanoate
- 88132-89-2
- METHYL O-(TERT-BUTYL)-D-SERINATE
- AKOS030212868
- EN300-6747368
- MMJPLCPGTJXFNH-ZCFIWIBFSA-
- methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate hydrochloride
- SCHEMBL343637
-
- インチ: InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)7(10)11-4/h6H,5,9H2,1-4H3/t6-/m1/s1
- InChIKey: MMJPLCPGTJXFNH-ZCFIWIBFSA-N
- ほほえんだ: CC(C)(C)OCC(C(=O)OC)N
計算された属性
- せいみつぶんしりょう: 175.12084340g/mol
- どういたいしつりょう: 175.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
D-Serine, O-(1,1-dimethylethyl)-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747368-0.05g |
methyl (2R)-2-amino-3-(tert-butoxy)propanoate |
88132-89-2 | 0.05g |
$1723.0 | 2023-05-30 | ||
Enamine | EN300-6747368-0.25g |
methyl (2R)-2-amino-3-(tert-butoxy)propanoate |
88132-89-2 | 0.25g |
$1887.0 | 2023-05-30 | ||
Enamine | EN300-6747368-0.5g |
methyl (2R)-2-amino-3-(tert-butoxy)propanoate |
88132-89-2 | 0.5g |
$1968.0 | 2023-05-30 | ||
Enamine | EN300-6747368-5.0g |
methyl (2R)-2-amino-3-(tert-butoxy)propanoate |
88132-89-2 | 5g |
$5949.0 | 2023-05-30 | ||
Enamine | EN300-6747368-10.0g |
methyl (2R)-2-amino-3-(tert-butoxy)propanoate |
88132-89-2 | 10g |
$8819.0 | 2023-05-30 | ||
Enamine | EN300-6747368-1.0g |
methyl (2R)-2-amino-3-(tert-butoxy)propanoate |
88132-89-2 | 1g |
$2050.0 | 2023-05-30 | ||
Enamine | EN300-6747368-0.1g |
methyl (2R)-2-amino-3-(tert-butoxy)propanoate |
88132-89-2 | 0.1g |
$1804.0 | 2023-05-30 | ||
Enamine | EN300-6747368-2.5g |
methyl (2R)-2-amino-3-(tert-butoxy)propanoate |
88132-89-2 | 2.5g |
$4019.0 | 2023-05-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1687371-1g |
Methyl O-(tert-butyl)-D-serinate |
88132-89-2 | 98% | 1g |
¥2959.00 | 2024-04-27 |
D-Serine, O-(1,1-dimethylethyl)-, methyl ester 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wei Chen Nanoscale, 2015,7, 6957-6990
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
D-Serine, O-(1,1-dimethylethyl)-, methyl esterに関する追加情報
Professional Introduction to D-Serine, O-(1,1-dimethylethyl)-, Methyl Ester (CAS No. 88132-89-2)
D-Serine, O-(1,1-dimethylethyl)-, methyl ester, identified by its Chemical Abstracts Service (CAS) number 88132-89-2, is a specialized chemical compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound belongs to the class of amino acid derivatives and exhibits unique structural and functional properties that make it a valuable tool in various scientific applications.
The molecular structure of D-Serine, O-(1,1-dimethylethyl)-, methyl ester incorporates a serine backbone with modifications that enhance its stability and reactivity. Specifically, the presence of an O-(1,1-dimethylethyl) group and a methyl ester substituent contributes to its distinct chemical profile. These modifications not only influence its physical and chemical properties but also play a crucial role in its biological activity.
In recent years, there has been growing interest in the potential applications of this compound in the context of neurotransmitter research. Serine and its derivatives are known to play important roles in neural signaling pathways. The enantiomeric form, D-Serine, has been particularly studied for its involvement in the activation of NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and learning processes. The addition of the O-(1,1-dimethylethyl) and methyl ester groups may enhance the compound's ability to interact with these receptors, making it a promising candidate for further investigation.
One of the most compelling aspects of D-Serine, O-(1,1-dimethylethyl)-, methyl ester is its potential in the development of novel therapeutic agents. Researchers are exploring its utility in treating neurological disorders where NMDA receptor modulation is implicated. For instance, studies have suggested that this compound might have neuroprotective effects against excitotoxicity, a condition often observed in stroke and neurodegenerative diseases. The stability provided by the bulky O-(1,1-dimethylethyl) group could facilitate its delivery across the blood-brain barrier, enhancing its therapeutic efficacy.
The synthesis of D-Serine, O-(1,1-dimethylethyl)-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the production process. For example, asymmetric synthesis techniques have been utilized to obtain the desired enantiomer with minimal racemization. These advancements in synthetic chemistry have made it possible to produce sufficient quantities of the compound for both research and potential clinical applications.
From a biochemical perspective, the modifications in the structure of D-Serine, O-(1,1-dimethylethyl)-, methyl ester not only affect its reactivity but also influence its interactions with biological targets. The O-(1,1-dimethylethyl) group acts as a steric hindrance that can prevent unwanted side reactions while maintaining binding affinity to specific enzymes or receptors. Meanwhile, the methyl ester functionality enhances solubility and metabolic stability, making it more suitable for biological studies.
The compound's potential applications extend beyond neuroscience. There is emerging evidence suggesting that it may have roles in immune modulation and inflammation regulation. Serine derivatives have been shown to interact with various inflammatory pathways, and modifications such as those present in D-Serine, O-(1,1-dimethylethyl)-, methyl ester could fine-tune these interactions for therapeutic benefit. This opens up new avenues for research into chronic inflammatory diseases where precise modulation of immune responses is crucial.
In summary, D-Serine, O-(1,1-dimethylethyl)-, methyl ester (CAS No. 88132-89-2) represents a significant advancement in biochemical research due to its unique structural features and multifaceted biological activities. Its potential applications in treating neurological disorders and modulating inflammatory responses highlight its importance as a research tool and a candidate for future therapeutic development. As scientific understanding continues to evolve,this compound is likely to play an increasingly important role in both academic research and industrial applications.
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